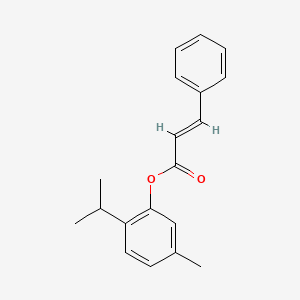![molecular formula C15H17NO5 B5811244 5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
5-[(cyclohexylcarbonyl)amino]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Cyclohexylcarbonyl)amino]isophthalic acid, commonly known as CIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of isophthalic acids and has a molecular formula of C16H17NO4.
作用机制
The mechanism of action of CIA is not fully understood. However, studies have shown that CIA can inhibit the activity of Bcl-2, a protein that plays a role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer cells and is associated with resistance to chemotherapy. By inhibiting the activity of Bcl-2, CIA can induce apoptosis in cancer cells and potentially overcome chemotherapy resistance.
Biochemical and Physiological Effects:
CIA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CIA can inhibit the growth of cancer cells by inducing apoptosis. Additionally, CIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the main advantages of using CIA in lab experiments is its ability to form stable coordination bonds with metal ions, making it a useful building block for the synthesis of MOFs. Additionally, CIA has been shown to have potential as an anticancer agent, making it a promising compound for further study.
However, there are also limitations to using CIA in lab experiments. One limitation is that the mechanism of action of CIA is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, CIA has not been extensively studied for its toxicity and safety, which could limit its potential use in pharmaceuticals.
未来方向
There are several future directions for the study of CIA. One direction is to further investigate its potential as an anticancer agent and optimize its use in chemotherapy. Additionally, further studies are needed to understand the mechanism of action of CIA and its potential applications in other fields such as material science and biomedicine. Finally, studies are needed to evaluate the toxicity and safety of CIA to assess its potential use in pharmaceuticals.
合成方法
The synthesis of CIA involves the reaction of cyclohexylamine with isophthalic acid in the presence of a catalyst. The reaction takes place at a temperature of around 150°C under an inert atmosphere. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
科学研究应用
CIA has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biomedicine. In material science, CIA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, CIA has been studied for its potential as an anticancer agent. Studies have shown that CIA can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. Additionally, CIA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
5-(cyclohexanecarbonylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h6-9H,1-5H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCITMQZMCAMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)


![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)